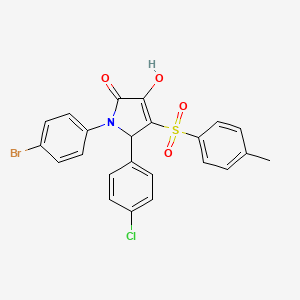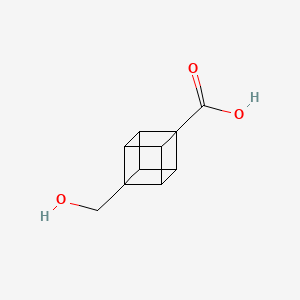![molecular formula C22H18N2O4 B2559684 2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922031-02-5](/img/structure/B2559684.png)
2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of the compound is C17H14O4 . The average mass is 282.291 Da and the monoisotopic mass is 282.089203 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 535.8±50.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±1.5 mmHg at 25°C and an enthalpy of vaporization of 85.5±3.0 kJ/mol . The flash point is 203.2±23.6 °C . The index of refraction is 1.625 . The molar refractivity is 76.1±0.3 cm3 . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- The development of novel heterocyclic compounds derived from visnagenone and khellinone, exhibiting anti-inflammatory and analgesic properties, underscores the versatility of dibenzo[b,f][1,4]oxazepin derivatives in medicinal chemistry. These compounds, including various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been synthesized and demonstrated significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their therapeutic potential (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Synthesis and Characterization
- Research on the synthesis of benzodiazepinooxazoles reveals the creation of various benzoxazinotropones through hydrolysis, showcasing the chemical flexibility and potential for generating novel compounds with unique properties. The study discusses the synthesis pathways and potential applications of these compounds in various chemical processes (Wakabayashi, Kurihara, Ishikawa, Okada, & Nozoe, 1991).
Potential for Drug Development
- The synthesis of 5-aroylindolyl-substituted hydroxamic acids, particularly focusing on compounds with potent inhibitory selectivity against histone deacetylase 6 (HDAC6), suggests a promising direction for Alzheimer's disease treatment. One specific compound demonstrated not only the ability to reduce phosphorylation and aggregation of tau proteins but also showed neuroprotective activity and potential for improving cognitive functions in animal models, highlighting its significance in drug development for neurodegenerative diseases (Lee et al., 2018).
Advanced Organic Synthesis Techniques
- The development of new synthetic methodologies for constructing carbon-carbon bonds in dihydrodibenz[b,e]oxepins showcases advanced techniques in organic synthesis. This research presents a new method for the formation of 11-substituted dibenzoxepins, highlighting the innovation in synthetic strategies and their applications in creating complex organic molecules (Ohshima, Kumazawa, & Obase, 1993).
Propiedades
IUPAC Name |
2-methoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-13-7-9-20-17(11-13)24-22(26)16-12-14(8-10-19(16)28-20)23-21(25)15-5-3-4-6-18(15)27-2/h3-12H,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRPPKRUOTVBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4OC)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2559602.png)
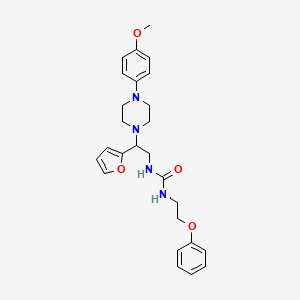
![N-{4-[(4-fluorophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2559605.png)
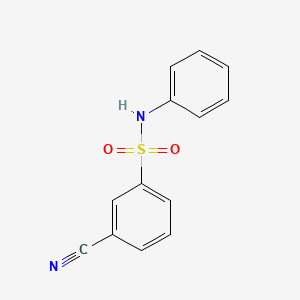
![5-((4-Benzylpiperazin-1-yl)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2559607.png)

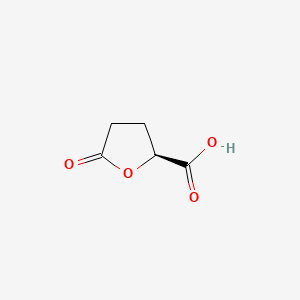
![3-(4-methoxybenzyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2559612.png)
![8-(Dimethylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2559615.png)


![5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2559620.png)
